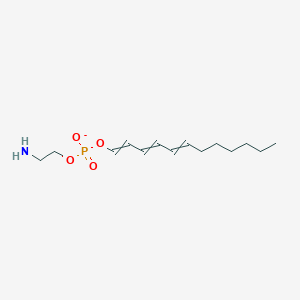![molecular formula C13H7N5O2 B14602490 8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one CAS No. 58712-68-8](/img/structure/B14602490.png)
8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is a complex heterocyclic compound that features a unique combination of tetrazole and benzopyrano-pyridinone structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a tetrazole derivative, followed by cyclization with a benzopyrano-pyridinone precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions on the tetrazole ring or the benzopyrano-pyridinone structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research
Medicine: Its unique structure and potential biological activities suggest it could be developed into therapeutic agents for various diseases
Industry: The compound’s properties may be exploited in the development of new materials with specific functionalities
Wirkmechanismus
The mechanism of action of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-furo 3′,2′ : 6,7benzopyrano[3,4-c]pyridin-5-ones : These compounds have a similar benzopyrano-pyridinone structure but differ in the specific arrangement of rings .
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound shares the tetrazole ring but has a different core structure.
Uniqueness
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is unique due to its specific combination of tetrazole and benzopyrano-pyridinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
58712-68-8 |
|---|---|
Molekularformel |
C13H7N5O2 |
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
8-(2H-tetrazol-5-yl)chromeno[3,2-c]pyridin-10-one |
InChI |
InChI=1S/C13H7N5O2/c19-12-8-5-7(13-15-17-18-16-13)1-2-10(8)20-11-3-4-14-6-9(11)12/h1-6H,(H,15,16,17,18) |
InChI-Schlüssel |
VWTDEAYDGRDYSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=NNN=N3)C(=O)C4=C(O2)C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


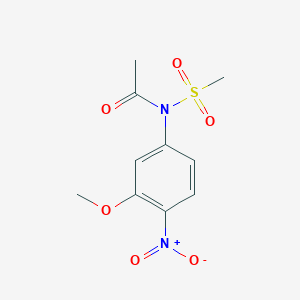

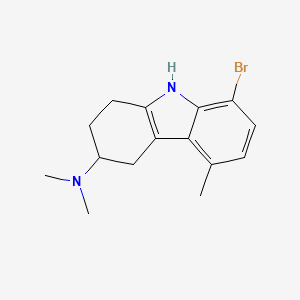
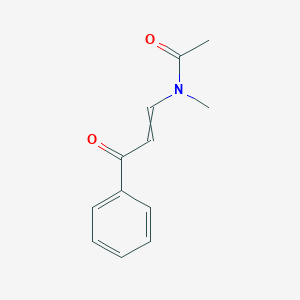
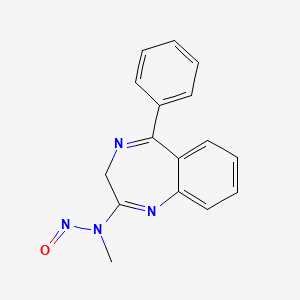

![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

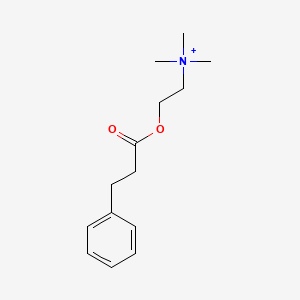
![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

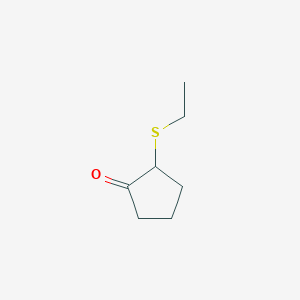
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
